molecular formula C13H19NO B12894429 3-Ethyl-2-(4-methoxyphenyl)pyrrolidine

3-Ethyl-2-(4-methoxyphenyl)pyrrolidine

Cat. No.: B12894429
M. Wt: 205.30 g/mol
InChI Key: XINOWCVDLHZOGL-UHFFFAOYSA-N
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Description

3-Ethyl-2-(4-methoxyphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a 4-methoxyphenyl group at the second position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methoxyphenylacetonitrile with ethylamine under basic conditions can yield the desired pyrrolidine derivative . Another method involves the use of 4-methoxyphenylacetaldehyde and ethylamine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts like palladium or nickel can facilitate the hydrogenation of nitriles or imines to form the pyrrolidine ring . These methods are scalable and can produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-(4-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-ethyl-2-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-3-10-8-9-14-13(10)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

XINOWCVDLHZOGL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC=C(C=C2)OC

Origin of Product

United States

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